molecular formula C11H11N3O2 B3173813 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 950271-96-2

1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3173813
CAS No.: 950271-96-2
M. Wt: 217.22 g/mol
InChI Key: YEPYSFZVSIZCKJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a carboxylic acid group and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:

  • Synthesis of 3,4-dimethylphenyl azide from 3,4-dimethylaniline.
  • Cycloaddition of the azide with an alkyne to form the triazole ring.
  • Introduction of the carboxylic acid group through subsequent functionalization.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products:

  • Oxidation of the methyl groups can yield 3,4-dimethylbenzoic acid.
  • Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
  • Substitution reactions can introduce various functional groups onto the triazole ring, leading to a wide range of derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity. The carboxylic acid group can also form ionic interactions with positively charged residues in the target protein.

Comparison with Similar Compounds

    1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl groups on the phenyl ring, which can affect its binding properties and reactivity.

    1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which can affect its solubility and ability to form ionic interactions.

    1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol: Has a hydroxyl group instead of a carboxylic acid group, which can affect its reactivity and binding properties.

Uniqueness: 1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the 3,4-dimethylphenyl group and the carboxylic acid group. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-3-4-9(5-8(7)2)14-6-10(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPYSFZVSIZCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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